molecular formula C10H13BrN4O4 B190066 7-(2,3-Dihydroxypropyl)-8-bromotheophylline CAS No. 111038-24-5

7-(2,3-Dihydroxypropyl)-8-bromotheophylline

Cat. No.: B190066
CAS No.: 111038-24-5
M. Wt: 333.14 g/mol
InChI Key: JYPDPXFFZDJFKZ-UHFFFAOYSA-N
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Description

7-(2,3-Dihydroxypropyl)-8-bromotheophylline is a derivative of theophylline, a well-known xanthine compound. This compound is characterized by the presence of a bromine atom at the 8th position and a 2,3-dihydroxypropyl group at the 7th position of the theophylline structure. Theophylline derivatives are widely studied for their pharmacological properties, particularly in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).

Scientific Research Applications

7-(2,3-Dihydroxypropyl)-8-bromotheophylline has several applications in scientific research:

Safety and Hazards

Accidental ingestion of 7-(2,3-Dihydroxypropyl)theophylline may be harmful. Animal experiments indicate that ingestion of less than 150 grams may be fatal or may produce serious damage to the health of the individual . Xanthine derivatives may produce nausea, vomiting, anorexia, stomach pain, vomiting of blood, and diarrhea .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2,3-Dihydroxypropyl)-8-bromotheophylline typically involves the bromination of theophylline followed by the introduction of the 2,3-dihydroxypropyl group. One common method involves the reaction of theophylline with bromine in an appropriate solvent to yield 8-bromotheophylline. This intermediate is then reacted with 2,3-dihydroxypropyl chloride under basic conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

7-(2,3-Dihydroxypropyl)-8-bromotheophylline undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The bromine atom can be reduced to form the parent theophylline compound.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea under basic conditions.

Major Products

    Oxidation: Formation of 7-(2,3-dioxopropyl)-8-bromotheophylline.

    Reduction: Formation of theophylline.

    Substitution: Formation of 7-(2,3-dihydroxypropyl)-8-substituted theophylline derivatives.

Mechanism of Action

The mechanism of action of 7-(2,3-Dihydroxypropyl)-8-bromotheophylline involves the inhibition of phosphodiesterase (PDE) enzymes, leading to an increase in cyclic AMP (cAMP) levels. This results in the relaxation of bronchial smooth muscle and improved airflow in the lungs. Additionally, the compound may antagonize adenosine receptors, contributing to its bronchodilatory effects .

Comparison with Similar Compounds

Similar Compounds

    Theophylline: A parent compound with similar bronchodilatory properties but lacks the bromine and dihydroxypropyl groups.

    Dyphylline: A derivative with a 2,3-dihydroxypropyl group but without the bromine atom.

    Aminophylline: A complex of theophylline with ethylenediamine, used for its bronchodilatory effects.

Uniqueness

7-(2,3-Dihydroxypropyl)-8-bromotheophylline is unique due to the presence of both the bromine atom and the 2,3-dihydroxypropyl group. These modifications can enhance its pharmacological properties, such as increased potency and selectivity for certain biological targets .

Properties

IUPAC Name

8-bromo-7-(2,3-dihydroxypropyl)-1,3-dimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN4O4/c1-13-7-6(8(18)14(2)10(13)19)15(9(11)12-7)3-5(17)4-16/h5,16-17H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYPDPXFFZDJFKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Br)CC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10911951
Record name 8-Bromo-7-(2,3-dihydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10911951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111038-24-5
Record name 1H-Purine-2,6-dione, 3,7-dihydro-8-bromo-7-(2,3-dihydroxypropyl)-1,3-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111038245
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Bromo-7-(2,3-dihydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10911951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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